[1-(propan-2-yl)cyclopentyl]methanamine
Description
[1-(Propan-2-yl)cyclopentyl]methanamine is a bicyclic amine featuring a cyclopentane ring substituted at the 1-position with both a propan-2-yl (isopropyl) group and a methanamine (CH2NH2) moiety. Its molecular formula is C9H19N, with a molecular weight of 141.26 g/mol.
Properties
CAS No. |
1518927-15-5 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.3 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: [1-(Propan-2-yl)cyclopentyl]methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors. Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1-(propan-2-yl)cyclopentyl]methanamine exerts its effects depends on its specific application. For example, as a ligand, it may bind to specific receptors, triggering a cascade of intracellular signaling pathways. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Aliphatic vs. Aromatic Substituents
- [1-(4-Chlorophenyl)cyclopentyl]methanamine (C12H14ClN, MW 207.5): A 4-chlorophenyl group replaces the isopropyl substituent. Chlorine’s electron-withdrawing effect reduces amine basicity compared to the electron-donating isopropyl group .
1-Phenylcyclopentanemethanamine (C12H15N, MW 173.24):
Oxygen-Containing Substituents
- [1-(Propan-2-yloxy)cyclobutyl]methanamine (C8H17NO, MW 143.23): Cyclobutane ring (smaller, strained) with an isopropoxy group. The ether oxygen may participate in hydrogen bonding, altering solubility compared to purely alkyl-substituted analogs .
Ring Size and Strain
Amine Functionalization
- 1-(Methylamino)cyclopentanecarboxylic Acid Hydrochloride: Secondary amine (methylamino group) vs. primary amine in the target compound. Reduced hydrogen-bonding capacity and lower reactivity in nucleophilic reactions .
Structural and Property Analysis (Table)
Implications of Structural Differences
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) decrease amine basicity, while alkyl groups (e.g., isopropyl) enhance electron density on the nitrogen .
- Solubility : Aromatic substituents (phenyl, chlorophenyl) reduce water solubility compared to aliphatic analogs.
- Biological Interactions : π-π stacking in aryl-substituted compounds may improve binding to aromatic residues in proteins, whereas isopropyl groups favor hydrophobic interactions .
- Synthetic Flexibility : Cyclopentane derivatives are less strained than cyclopropane analogs, offering greater stability in synthetic applications .
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